N-(4,6-dimethylpyrimidin-2-yl)thiourea
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)thiourea is a synthetic compound known for its diverse applications in scientific research. It is a thiourea derivative with the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol . This compound has gained attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It is known that the compound has been used as an insecticidal agent , suggesting that its targets may be specific to insects.
Mode of Action
It is known that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Given its insecticidal activity , it is likely that the compound affects pathways critical to insect physiology and development.
Result of Action
It is known that the compound has insecticidal activity , suggesting that it may cause detrimental effects at the molecular and cellular levels in insects.
Action Environment
As an insecticidal agent , the compound’s action and efficacy may be influenced by factors such as the presence of insects, their life stage, and environmental conditions.
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyrimidin-2-ylthiourea plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2 (SIRT2), an enzyme involved in various biological processes such as cell cycle regulation, autophagy, and immune responses . The compound acts as an inhibitor of SIRT2, which can lead to changes in the enzyme’s activity and subsequent effects on cellular functions. Additionally, 4,6-Dimethylpyrimidin-2-ylthiourea may interact with other biomolecules, including RNA and DNA, influencing their stability and function.
Cellular Effects
The effects of 4,6-Dimethylpyrimidin-2-ylthiourea on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent changes in cell signaling . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby modulating immune responses. Furthermore, 4,6-Dimethylpyrimidin-2-ylthiourea has been found to affect gene expression by altering the acetylation status of histones, which can impact chromatin structure and gene transcription .
Molecular Mechanism
At the molecular level, 4,6-Dimethylpyrimidin-2-ylthiourea exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of SIRT2 by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can lead to increased acetylation of α-tubulin, affecting microtubule stability and cellular dynamics. Additionally, the compound may act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 4,6-Dimethylpyrimidin-2-ylthiourea in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, indicating its potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyrimidin-2-ylthiourea vary with different dosages in animal models. At lower doses, the compound has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications. Additionally, the compound’s impact on metabolic parameters, such as glucose and lipid levels, has been studied, revealing dose-dependent effects on these pathways .
Metabolic Pathways
4,6-Dimethylpyrimidin-2-ylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL), leading to changes in lipid storage and mobilization . Additionally, it can affect the metabolism of nucleotides and amino acids, influencing cellular energy production and biosynthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,6-Dimethylpyrimidin-2-ylthiourea within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution within the body . Once inside the cells, 4,6-Dimethylpyrimidin-2-ylthiourea can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4,6-Dimethylpyrimidin-2-ylthiourea is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can facilitate its transport to the nucleus, where it can interact with DNA and histones to modulate gene expression . Additionally, the compound’s localization in the mitochondria can impact cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)thiourea typically involves the reaction of 4,6-dimethylpyrimidine with thiourea under specific conditions. One common method includes the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: A thiol derivative with similar structural features.
4,6-Dimethylpyrimidine-2-amine: An amine derivative with comparable properties.
4,6-Dimethylpyrimidine-2-methanol: A methanol derivative with related chemical characteristics.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)thiourea stands out due to its unique thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSCCSCURRUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353657 | |
Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88067-09-8 | |
Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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